(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine

Description

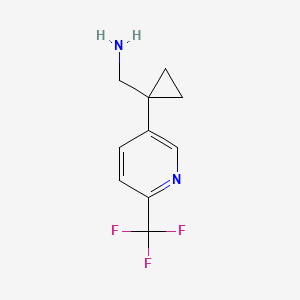

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine (CAS: 1270406-40-0) is a small organic molecule featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a cyclopropane ring fused to a methanamine group at the 3-position. Its molecular formula is C₁₀H₁₁F₃N₂, with a molecular weight of 216.21 g/mol .

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4,6,14H2 |

InChI Key |

JAOFAAHRVHGPNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Trifluoromethylpyridine

The synthesis often starts with commercially available 6-bromo-3-trifluoromethylpyridine, which can be synthesized through halogenation reactions involving trifluoroacetic acid derivatives. For instance, a method using bromine in the presence of triphenylphosphine has been documented:

Reagents : 6-bromo-3-pyridinecarboxylic acid, trifluoroacetic anhydride.

Conditions : The reaction is typically conducted under reflux conditions for several hours.

Cyclopropyl Group Introduction

Once the trifluoromethylpyridine is obtained, the next step is to attach the cyclopropyl group. This can be achieved through a cyclopropanation reaction:

Reagents : Cyclopropyl bromide or cyclopropyl lithium.

Conditions : The reaction is often carried out in an inert atmosphere using solvents like diethyl ether or THF at low temperatures.

Methanamine Functionalization

The final step involves converting the intermediate into (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine:

Reagents : Formaldehyde and ammonia or an amine source.

Conditions : This step may require heating under reflux with appropriate solvents such as ethanol or methanol.

After synthesizing the compound, purification is crucial to obtain a high-purity product. Common methods include:

Flash Chromatography : Utilizing silica gel columns with gradients of solvents such as ethyl acetate and hexanes to separate desired products from by-products.

Recrystallization : Using solvents like methanol or ethanol to purify solid products based on solubility differences.

The overall yield from these synthetic steps can vary significantly based on reaction conditions and purification efficiency. Typical yields reported in literature range from 20% to 80%, depending on the complexity of each step and the effectiveness of purification methods.

Table 1: Summary of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Pyridine | 6-bromo-3-pyridinecarboxylic acid, Br, PPh3 | 60 |

| Cyclopropyl Attachment | Cyclopropyl bromide, THF | 70 |

| Methanamine Functionalization | Formaldehyde, NH3 | 80 |

Chemical Reactions Analysis

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Development

Trifluoromethylpyridine derivatives have been extensively studied for their pharmacological properties. The unique characteristics of the trifluoromethyl group can significantly alter the pharmacokinetics and pharmacodynamics of drugs.

- Antidepressants : Some derivatives of trifluoromethylpyridine have been investigated for their potential as antidepressants. For instance, compounds similar to (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Antimicrobial Agents : Research indicates that various trifluoromethylpyridine derivatives exhibit antimicrobial properties. They can inhibit bacterial growth by interfering with essential metabolic pathways .

Clinical Trials

Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various therapeutic indications, including anxiety disorders and chronic pain management. The efficacy and safety profiles of these compounds are being evaluated to determine their potential for market approval .

Herbicides

The compound's application extends into agrochemicals, particularly in herbicide development. Trifluoromethylpyridine derivatives are known for their herbicidal activity against a range of weeds.

- Fluazifop-butyl : This herbicide, which incorporates a trifluoromethylpyridine structure, acts as an acetyl-CoA carboxylase inhibitor, effectively controlling grassy weeds in crops . Its mode of action has been well-documented, demonstrating superior efficacy compared to traditional herbicides.

Insecticides

Research has identified several trifluoromethylpyridine derivatives that exhibit insecticidal properties. These compounds disrupt insect metabolic processes, leading to effective pest control strategies without harming beneficial insects .

Synthesis and Efficacy of Trifluoromethylpyridines

A study published in Nature highlights the synthesis of various trifluoromethylpyridine derivatives and their biological activities. The authors demonstrated that modifications at different positions on the pyridine ring could enhance herbicidal activity while reducing phytotoxicity to crops .

| Compound Name | Application | Activity Level | Reference |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | High | |

| Flonicamid | Insecticide | Moderate |

Clinical Evaluation of Trifluoromethylpyridine Derivatives

Recent clinical evaluations have focused on the safety and efficacy of these derivatives in treating anxiety disorders. One trial reported significant improvement in patient outcomes compared to placebo controls, suggesting a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropylmethanamine moiety may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : (2-(Trifluoromethyl)pyridin-3-yl)methanamine (CAS: 1056162-06-1)

- Molecular Formula : C₇H₇F₃N₂

- Molecular Weight : 188.14 g/mol

- Key Difference : The trifluoromethyl group is at the 2-position of the pyridine ring instead of the 6-position, and it lacks the cyclopropyl group.

- The absence of the cyclopropane ring reduces rigidity, which could decrease metabolic stability .

Compound B : (1-(4-Fluoropyridin-3-YL)cyclopropyl)methanamine (CAS: 1393179-55-9)

- Molecular Formula : C₉H₁₁FN₂

- Molecular Weight : 166.20 g/mol

- Key Difference : A fluorine atom replaces the trifluoromethyl group.

- Impact : The smaller, less electron-withdrawing fluorine substituent may reduce lipophilicity and metabolic resistance compared to the trifluoromethyl group. This could result in shorter half-life in vivo .

Variations in the Amine-Bearing Substituent

Compound C : 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine (CAS: 1270357-39-5)

- Molecular Formula : C₁₀H₁₃F₃N₂

- Molecular Weight : 218.22 g/mol

- Key Difference : An isopropyl group replaces the cyclopropyl-methanamine moiety.

- Impact : The isopropyl group introduces branching, which may enhance solubility but reduce conformational rigidity. This could diminish target selectivity compared to the cyclopropane-containing compound .

Compound D : (4-(Trifluoromethyl)pyridin-3-yl)methanol (CAS: 198401-76-2)

- Molecular Formula: C₇H₆F₃NO

- Molecular Weight : 177.12 g/mol

- Key Difference: A methanol group replaces the methanamine.

- Impact: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability.

Biological Activity

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine, also known as cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H12N2F3

- Molecular Weight : 216.20 g/mol

- IUPAC Name : 1-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine

- Canonical SMILES : C1CC1C(C2=CN=C(C=C2)C(F)(F)F)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target proteins. This compound has been studied for its potential to modulate signaling pathways involved in various diseases.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains, indicating its usefulness in developing new antimicrobial agents.

- Neurological Effects : Investigations into its effects on neurotransmitter systems have suggested possible applications in treating neurological disorders.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being investigated .

- Antimicrobial Activity :

- Neuropharmacological Studies :

Comparative Analysis with Similar Compounds

Q & A

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility) across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.